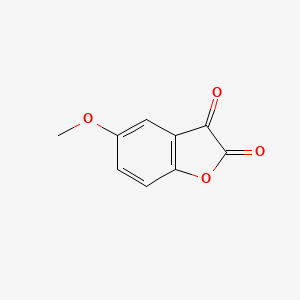![molecular formula C9H6BrF3 B13681717 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)styrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Reagents like hydrogen halides (HCl, HBr) or halogens (Br2, Cl2) in the presence of catalysts.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of halogenated alkanes or alkenes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes
Scientific Research Applications
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the vinyl group, affecting its ability to participate in addition reactions.
1-(1-Bromoethyl)benzene: Contains an ethyl group instead of a vinyl group, leading to different reactivity and applications .
Uniqueness
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the bromovinyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and addition reactions, as well as enhanced stability and lipophilicity. These characteristics make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H6BrF3 |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H2 |
InChI Key |
CIXCZLNTJKQZNR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



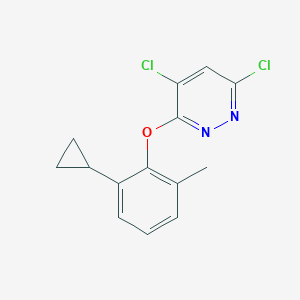
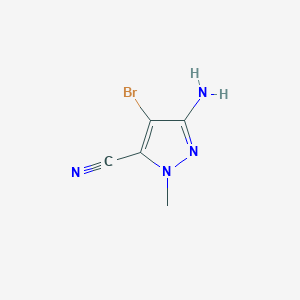
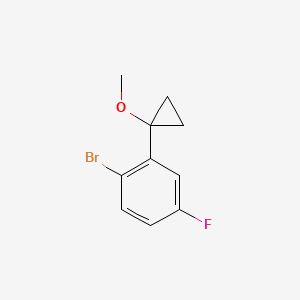
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
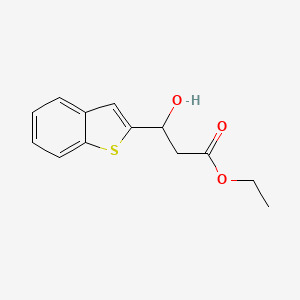
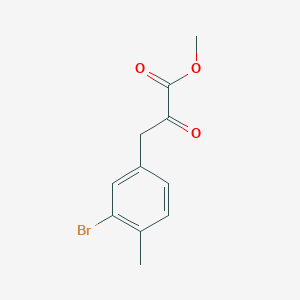
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
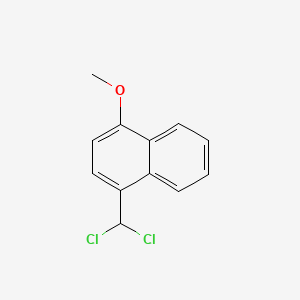
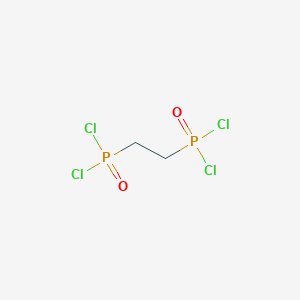
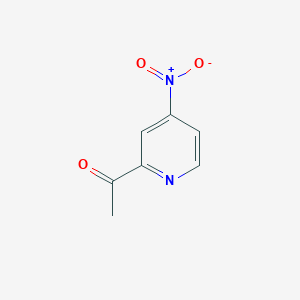

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
